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Compound of Interest

Compound Name: gamma-Amanitin

Cat. No.: B3421243

Executive Summary: Gamma-Amanitin (y-Amanitin) is a member of the amatoxin family, a
group of highly toxic bicyclic octapeptides found in several species of poisonous mushrooms,
most notably the death cap (Amanita phalloides).[1] Its primary mechanism of action involves
the potent and specific inhibition of RNA polymerase Il, a crucial enzyme for the synthesis of
messenger RNA (mRNA) in eukaryotic cells.[1][2] This inhibition leads to a cessation of protein
synthesis, resulting in widespread cellular necrosis, with the liver and kidneys being the most
affected organs.[2][3] Despite its toxicity, the unique mechanism of y-Amanitin has garnered
significant interest in the field of drug development, particularly as a cytotoxic payload for
Antibody-Drug Conjugates (ADCSs) in cancer therapy.[4][5] This document provides a
comprehensive technical overview of y-Amanitin, detailing its physicochemical properties,
mechanism of action, toxicology, relevant experimental protocols, and applications for
researchers, scientists, and drug development professionals.

Physicochemical Properties

y-Amanitin is a cyclic peptide composed of eight amino acids, featuring an internal cross-link
between tryptophan and cysteine residues, which forms a tryptathionine bridge.[6] This bicyclic
structure is fundamental to its thermal stability and biological activity.[7][8] It is structurally
similar to other major amatoxins like a-Amanitin and 3-Amanitin.[9]
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Property Value Reference(s)
Molecular Formula C39H54N10013S [10]
Molecular Weight 903.0 g/mol [10]
CAS Number 21150-23-2 [1]
2-

[(1R,4S,8R,10S,13S,16S,27R,
34S)-34-[(2S)-butan-2-yl]-8,22-
dihydroxy-13-[(2R,3S)-3-
hydroxybutan-2-
yl]-2,5,11,14,27,30,33,36,39-
IUPAC Name [10]
nonaoxo-27\*-thia-
3,6,12,15,25,29,32,35,38-
nonazapentacyclo[14.12.11.06,
10,018 26 019 24|nonatriaconta-
18(26),19(24),20,22-tetraen-4-

ylJacetamide

Appearance Crystalline solid

o Amatoxin, Cyclic Octapeptide,
Classification . [10][11]
RNA Polymerase Il Inhibitor

Mechanism of Action

The toxicity of y-Amanitin is a multi-step process that begins with cellular uptake and
culminates in apoptosis or necrosis. The primary target is the liver, due to the high expression
of specific transporters on hepatocyte membranes.[2][8]

Cellular Uptake

Amatoxins, including y-Amanitin, are not able to freely diffuse across cell membranes. Their
entry into hepatocytes is primarily mediated by the Solute Carrier Organic Anion Transporter
Family Member 1B3 (OATP1B3).[12][13] The differential expression of OATP1B3 in various
tissues is a key determinant of the organ-specific toxicity of amanitins.[13] Studies have shown
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that cell lines with higher expression of OATP1B3 are significantly more sensitive to amanitin-
induced cytotoxicity.[13]

Inhibition of RNA Polymerase I

Once inside the cell nucleus, y-Amanitin binds non-covalently to the largest subunit of RNA
Polymerase Il (Pol I1).[2][14] This binding occurs at a site near the enzyme's "bridge helix," a
flexible domain crucial for the translocation of the polymerase along the DNA template.[15] The
interaction with amanitin does not block the active site for nucleotide addition directly but rather
sterically hinders the conformational changes required for translocation.[15][16][17] This
effectively stalls the enzyme after the formation of one or two phosphodiester bonds, halting the
elongation of mMRNA transcripts.[15][18] The inhibition is highly specific to eukaryotic RNA
Polymerase Il, with minimal to no effect on RNA Polymerase | or bacterial RNA polymerases.[7]

Downstream Cellular Effects

The inhibition of Pol Il leads to a rapid decrease in the levels of short-lived mRNAs, which in
turn halts the synthesis of essential proteins.[1][2] This disruption of protein synthesis is the
ultimate cause of cell death.[8] Depending on the dose, this can lead to cellular apoptosis or
necrosis.[2] The long latency period (6-24 hours) observed in clinical poisoning cases
corresponds to the time required for existing MRNAs and proteins to be depleted to a critical
level where cellular functions can no longer be sustained.[3][8]

© 2025 BenchChem. All rights reserved. 3/15 Tech Support


https://pubmed.ncbi.nlm.nih.gov/38641045/
https://pmc.ncbi.nlm.nih.gov/articles/PMC8230822/
https://www.researchgate.net/figure/nteraction-of-amanitin-with-pol-II-A-The-chemical-structure-of-amanitin-with_fig3_11554430
https://pmc.ncbi.nlm.nih.gov/articles/PMC122170/
https://pmc.ncbi.nlm.nih.gov/articles/PMC122170/
https://www.semanticscholar.org/paper/Action-of-%CE%B1-Amanitin-during-Pyrophosphorolysis-and-Chafin-Guo/11d35ff8940ed17d16fbd4ce859361820a06f5d3
https://pmc.ncbi.nlm.nih.gov/articles/PMC1132748/
https://pmc.ncbi.nlm.nih.gov/articles/PMC122170/
https://scite.ai/reports/amanitin-greatly-reduces-the-rate-WRPw1Q
https://en.wikipedia.org/wiki/Amatoxin
https://en.wikipedia.org/wiki/%CE%93-Amanitin
https://pmc.ncbi.nlm.nih.gov/articles/PMC8230822/
https://www.cdc.gov/mmwr/volumes/66/wr/mm6621a1.htm
https://pmc.ncbi.nlm.nih.gov/articles/PMC8230822/
https://www.ncbi.nlm.nih.gov/books/NBK431052/
https://www.cdc.gov/mmwr/volumes/66/wr/mm6621a1.htm
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b3421243?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Foundational & Exploratory

Check Availability & Pricing

Bloodstream
inding
epatocyte
OATP1B3 )
Transporter
nhibition
Nucleus
RNA Polymerase Il DNA Template

I
I
i
I
.‘rranscription
|
I

mRNA Synthesis

i

Translation

Protein Synthesis

essation leads to

Apoptosis /
Necrosis

Click to download full resolution via product page

Figure 1: Mechanism of y-Amanitin Toxicity.
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Toxicology

Amatoxins are considered super toxic, with a probable oral lethal dose in humans of less than
0.1 mg/kg body weight.[8][10] A single death cap mushroom can contain enough toxin to be
fatal to an adult.[12]

In Vivo Toxicity

The LDso (lethal dose, 50%) is a standard measure of acute toxicity. For y-Amanitin, values
have been determined primarily in mice via intraperitoneal injection, as oral absorption can be

variable.
Organism Route LDso (mg/kg) Reference(s)
Mouse Intraperitoneal 0.2-05 [9][10][19]

In Vitro Cytotoxicity

The cytotoxic effect of y-Amanitin has been evaluated in various human cell lines. The I1Cso
(half-maximal inhibitory concentration) values highlight the differential sensitivity of cells, largely
correlating with the expression of the OATP1B3 transporter.[13]

Cell Line Origin Amatoxin ICs0 (UM) Reference(s)
HepG2 Liver y-Amanitin 9.12 9]
BGC-823 Stomach y-Amanitin 8.27 9]
HEK-293 Kidney y-Amanitin 12.68 9]
A549 Lung y-Amanitin > 100 [9]
AC16 Heart y-Amanitin > 100 [9]
HCT-8 Intestine y-Amanitin > 100 [9]

Biosynthesis and Chemical Synthesis
Natural Biosynthesis

© 2025 BenchChem. All rights reserved. 5/15 Tech Support


https://www.cdc.gov/mmwr/volumes/66/wr/mm6621a1.htm
https://pubchem.ncbi.nlm.nih.gov/compound/gamma-Amanitin
https://pmc.ncbi.nlm.nih.gov/articles/PMC6216022/
https://www.medchemexpress.com/%CE%B3-amanitin.html
https://pubchem.ncbi.nlm.nih.gov/compound/gamma-Amanitin
https://www.researchgate.net/figure/LD50-VALUES-AND-CONFIDENCE-LIMITS_tbl1_19069062
https://pubmed.ncbi.nlm.nih.gov/38641045/
https://www.medchemexpress.com/%CE%B3-amanitin.html
https://www.medchemexpress.com/%CE%B3-amanitin.html
https://www.medchemexpress.com/%CE%B3-amanitin.html
https://www.medchemexpress.com/%CE%B3-amanitin.html
https://www.medchemexpress.com/%CE%B3-amanitin.html
https://www.medchemexpress.com/%CE%B3-amanitin.html
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b3421243?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GH Foundational & Exploratory

Check Availability & Pricing

In mushrooms like Amanita, Galerina, and Lepiota, amanitins are ribosomally synthesized as
larger proproteins.[20] The pathway involves a precursor peptide containing the core toxin
sequence, which is then cyclized and modified by a series of enzymes, including prolyl
oligopeptidases and P450 oxygenases, to form the final bicyclic octapeptide.[20] y-Amanitin
serves as a direct precursor to a-amanitin through a post-translational hydroxylation step.[20]

Laboratory Synthesis

The complex structure of amanitins has made total chemical synthesis a significant challenge.
However, recent advancements have led to successful multi-step synthetic routes. One
convergent strategy involves the independent synthesis of three peptide fragments which are
then assembled.[6] A key step in this approach is the early formation of the crucial
tryptathionine bond within one of the fragments, rather than as a final cyclization step.[6] These
synthetic routes are performed entirely in the liquid phase, which allows for scalability and the
production of structural analogs for research and therapeutic development.[6]

Experimental Protocols
Purification from Natural Sources

High-purity y-Amanitin can be isolated from mushroom sources like Amanita phalloides for
research purposes.

Methodology: Preparative High-Performance Liquid Chromatography (HPLC)[21]

o Extraction: Fresh or dried mushroom material is homogenized and extracted with an
agueous-methanolic solvent. The crude extract is filtered and concentrated.

e Initial Cleanup: The extract may be subjected to initial cleanup steps like liquid-liquid
extraction or solid-phase extraction (SPE) to remove lipids and other interfering compounds.

» Preparative HPLC (First Pass): The crude extract is injected onto a preparative reverse-
phase (e.g., C18) HPLC column. A gradient elution with a mobile phase consisting of water
(often with a modifier like formic acid or ammonium acetate) and an organic solvent
(acetonitrile or methanol) is used to separate the different amatoxins.[22]

o Fraction Collection: Fractions corresponding to the y-Amanitin peak (identified by retention
time comparison with a standard) are collected.
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o Preparative HPLC (Second Pass): The collected y-Amanitin fractions are pooled,
concentrated, and re-injected onto the preparative HPLC system under optimized conditions
to achieve higher purity (>99%).[21]

 Validation: The purity and identity of the final product are confirmed using analytical HPLC
with UV detection (at ~305 nm) and Liquid Chromatography-Tandem Mass Spectrometry
(LC-MS/MS).

Analytical Detection and Quantification

LC-MS/MS is the gold standard for the sensitive and specific detection of amatoxins in
biological matrices (urine, plasma, serum) and mushroom extracts.[12][22][23]

Methodology: LC-MS/MS Analysis[12]
e Sample Preparation:

o Urine/Plasma: Samples are often prepared using protein precipitation with acetonitrile or
methanol, followed by centrifugation.[22] Alternatively, solid-phase extraction (SPE) can be
used for cleanup and concentration.[22]

o Mushroom Tissue: The tissue is extracted with a solvent like methanol/water.

 Internal Standard: An isotopically labeled internal standard (e.g., *>°Nio-a-amanitin) is added
to the sample to ensure accurate quantification.[12]

o Chromatographic Separation: The prepared sample is injected into an HPLC or UHPLC
system equipped with a reverse-phase C18 column. A gradient elution of water and
acetonitrile (both typically containing 0.1% formic acid) is used to separate a-, (3-, and y-
amanitin.[22][24]

e Mass Spectrometric Detection: The column eluent is directed to a tandem mass
spectrometer operating in positive electrospray ionization (ESI) mode. The instrument is set
to Multiple Reaction Monitoring (MRM) mode, where specific precursor-to-product ion
transitions for y-amanitin and the internal standard are monitored for highly selective
quantification.[12][22]
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e Quantification: A calibration curve is generated using standards of known concentrations,
and the concentration of y-amanitin in the unknown sample is calculated based on its peak
area relative to the internal standard. Reportable ranges can be as low as 1.0 ng/mL in urine.
[12]
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Figure 2: Workflow for LC-MS/MS Detection of y-Amanitin.
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In Vitro Cytotoxicity Assessment

The MTT assay is a colorimetric method used to assess cell viability and is commonly
employed to determine the ICso of toxins like y-Amanitin.[25][26]

Methodology: MTT Assay[25]

e Cell Culture: Human cell lines (e.g., HepG2 liver cells) are seeded into 96-well plates and
allowed to adhere overnight in a suitable culture medium.

e Toxin Exposure: The culture medium is replaced with fresh medium containing various
concentrations of y-Amanitin (e.g., from 0.1 uM to 100 uM). Control wells receive medium
with vehicle only. The plates are incubated for a set period (e.g., 24, 48, or 72 hours).[9][25]

o MTT Addition: After the incubation period, a solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-
diphenyltetrazolium bromide) is added to each well.

 Incubation: The plates are incubated for another 2-4 hours. During this time, mitochondrial
reductase enzymes in viable cells convert the yellow, water-soluble MTT into a purple,
insoluble formazan.

o Solubilization: A solubilizing agent (e.g., DMSO or a detergent solution) is added to each well
to dissolve the formazan crystals.

» Absorbance Reading: The absorbance of the purple solution is measured using a microplate
reader at a wavelength of ~570 nm.

o Data Analysis: The absorbance values are proportional to the number of viable cells. Cell
viability is expressed as a percentage of the control. The ICso value is calculated by plotting
cell viability against the logarithm of the toxin concentration and fitting the data to a dose-
response curve.

Applications in Drug Development

The extreme potency of y-Amanitin makes it an attractive payload for Antibody-Drug
Conjugates (ADCs).[4][11] ADCs are a class of targeted therapeutics designed to deliver a
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highly potent cytotoxic agent directly to cancer cells while minimizing exposure to healthy
tissues.

An ADC consists of three components:

e A Monoclonal Antibody (mAb): Engineered to bind with high specificity to a tumor-associated
antigen on the surface of cancer cells.

¢ A Cytotoxic Payload: A highly potent drug, such as y-Amanitin.
e A Chemical Linker: Connects the payload to the antibody.

The use of an amanitin payload introduces a novel mechanism of action—inhibition of RNA
Polymerase ll—into oncology.[5] This is particularly valuable for treating cancers that are
resistant to traditional chemotherapies that target DNA replication or microtubule function.
Amanitin-based ADCs have shown high efficacy in preclinical models, and candidates are
advancing into clinical development.[5]
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Figure 3: Logical Workflow of an Amanitin-based ADC.

Conclusion

y-Amanitin is a potent bicyclic octapeptide toxin whose primary toxicological effect stems from
the specific and powerful inhibition of RNA Polymerase Il. While notorious for its role in fatal
mushroom poisonings, its uniqgue mechanism of action has made it a valuable tool in molecular
biology and a promising payload for the next generation of targeted cancer therapies. A
thorough understanding of its toxicology, cellular uptake mechanisms, and chemistry is
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essential for professionals working to harness its cytotoxic potential for therapeutic benefit.
Continued research and development of scalable synthetic routes will be critical to fully
realizing the clinical potential of amanitin-based drugs.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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